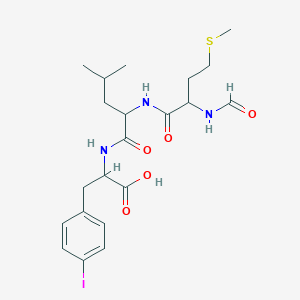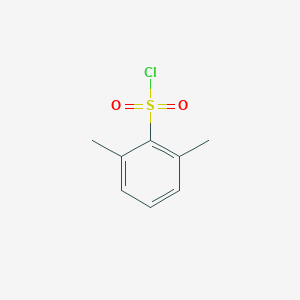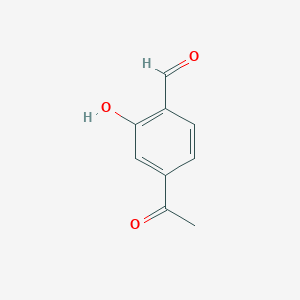
4-Acetyl-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-hydroxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is also known as 2-hydroxy-4-acetylbenzaldehyde or 2-Acetyl-4-hydroxybenzaldehyde. This compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-Acetyl-2-hydroxybenzaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
生化学的および生理学的効果
4-Acetyl-2-hydroxybenzaldehyde has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This can help to alleviate inflammation and prevent tissue damage. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the major advantages of using 4-Acetyl-2-hydroxybenzaldehyde in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, it has been found to have low toxicity and is generally well-tolerated in animal models. However, one of the limitations of using this compound is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-Acetyl-2-hydroxybenzaldehyde. One area of interest is the development of new drugs based on this compound. It has been found to have a wide range of pharmacological activities, making it a promising candidate for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This can help to optimize its pharmacological effects and improve its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 4-Acetyl-2-hydroxybenzaldehyde in humans. This can pave the way for the development of new drugs that are both safe and effective for the treatment of various diseases.
Conclusion:
In conclusion, 4-Acetyl-2-hydroxybenzaldehyde is a versatile compound that has a wide range of pharmacological activities. It has been extensively studied for its potential medicinal properties, particularly in the treatment of neurological disorders, cancer, and inflammation. Although further research is needed to fully understand its mechanism of action and to optimize its pharmacological effects, this compound holds great promise for the development of new therapeutics.
合成法
The synthesis of 4-Acetyl-2-hydroxybenzaldehyde can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the oxidation of 2-hydroxy-4-acetyltoluene using potassium permanganate. The yield of this compound can be improved by using a solvent such as ethanol or acetic acid.
科学的研究の応用
4-Acetyl-2-hydroxybenzaldehyde has been extensively studied for its potential medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been shown to have neuroprotective effects and can be used in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
109142-90-7 |
|---|---|
製品名 |
4-Acetyl-2-hydroxybenzaldehyde |
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
4-acetyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)7-2-3-8(5-10)9(12)4-7/h2-5,12H,1H3 |
InChIキー |
HGNTWTJATJAGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
同義語 |
Benzaldehyde, 4-acetyl-2-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




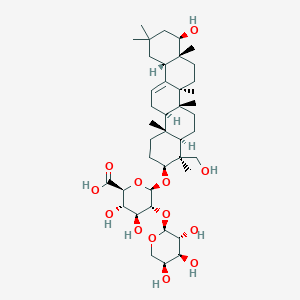
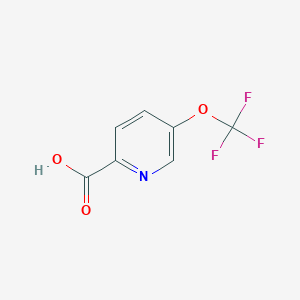
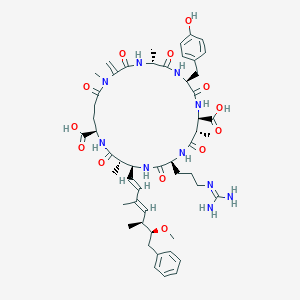
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
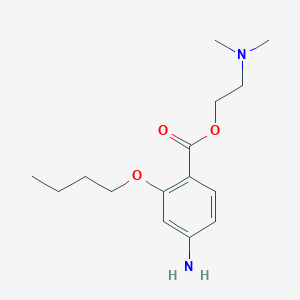
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
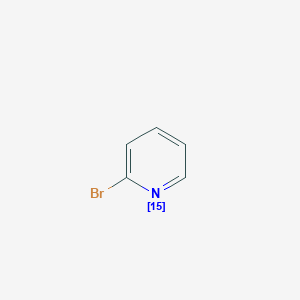
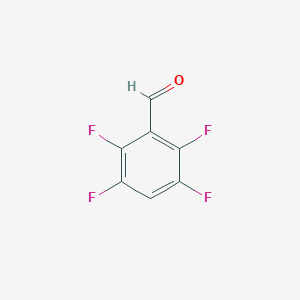
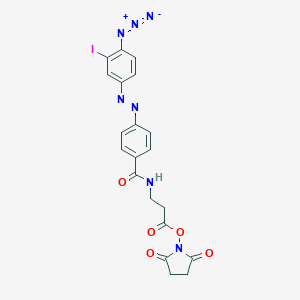
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
